molecular formula C20H24N6 B2618152 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline CAS No. 2380175-11-9

2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline

Cat. No.: B2618152
CAS No.: 2380175-11-9
M. Wt: 348.454
InChI Key: PAKSUTCYSLIDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases as catalysts and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that prioritize cost-effectiveness and scalability. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinoxaline N-oxides, while reduction reactions produce dihydroquinoxalines .

Mechanism of Action

The mechanism of action of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline is unique due to the presence of the tert-butylpyridazine and piperazine moieties, which confer distinct chemical and biological properties. These structural features differentiate it from other quinoxaline derivatives and contribute to its specific applications in research and industry .

Properties

IUPAC Name

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-20(2,3)17-8-9-18(24-23-17)25-10-12-26(13-11-25)19-14-21-15-6-4-5-7-16(15)22-19/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKSUTCYSLIDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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